molecular formula C27H22N2O3 B3908822 N-[1-[(benzylamino)carbonyl]-2-(5-phenyl-2-furyl)vinyl]benzamide

N-[1-[(benzylamino)carbonyl]-2-(5-phenyl-2-furyl)vinyl]benzamide

Cat. No. B3908822
M. Wt: 422.5 g/mol
InChI Key: FVEKZGHHUVQIDX-HKOYGPOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-[(benzylamino)carbonyl]-2-(5-phenyl-2-furyl)vinyl]benzamide, also known as BFA-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and has a molecular weight of 469.58 g/mol.

Mechanism of Action

The mechanism of action of N-[1-[(benzylamino)carbonyl]-2-(5-phenyl-2-furyl)vinyl]benzamide involves its ability to bind to zinc ions and induce apoptosis in cancer cells. N-[1-[(benzylamino)carbonyl]-2-(5-phenyl-2-furyl)vinyl]benzamide has a high affinity for zinc ions and can bind to them in biological systems. This binding can lead to the activation of the caspase-3 pathway, which ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[1-[(benzylamino)carbonyl]-2-(5-phenyl-2-furyl)vinyl]benzamide have been studied extensively in vitro and in vivo. Studies have shown that N-[1-[(benzylamino)carbonyl]-2-(5-phenyl-2-furyl)vinyl]benzamide can induce apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, N-[1-[(benzylamino)carbonyl]-2-(5-phenyl-2-furyl)vinyl]benzamide has been shown to inhibit the growth of several cancer cell lines, including breast cancer and lung cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[1-[(benzylamino)carbonyl]-2-(5-phenyl-2-furyl)vinyl]benzamide in lab experiments is its high affinity for zinc ions. This makes it an excellent fluorescent probe for the detection of zinc ions in biological systems. Additionally, N-[1-[(benzylamino)carbonyl]-2-(5-phenyl-2-furyl)vinyl]benzamide has been shown to have potential applications as an anticancer agent.
One of the limitations of using N-[1-[(benzylamino)carbonyl]-2-(5-phenyl-2-furyl)vinyl]benzamide in lab experiments is its potential toxicity. Studies have shown that N-[1-[(benzylamino)carbonyl]-2-(5-phenyl-2-furyl)vinyl]benzamide can induce apoptosis in normal cells in addition to cancer cells. Additionally, N-[1-[(benzylamino)carbonyl]-2-(5-phenyl-2-furyl)vinyl]benzamide has been shown to have potential side effects on the liver and kidneys.

Future Directions

There are several future directions for research on N-[1-[(benzylamino)carbonyl]-2-(5-phenyl-2-furyl)vinyl]benzamide. One potential area of research is the development of more selective fluorescent probes for the detection of zinc ions in biological systems. Additionally, further research is needed to determine the potential applications of N-[1-[(benzylamino)carbonyl]-2-(5-phenyl-2-furyl)vinyl]benzamide as an anticancer agent, including its efficacy in animal models and potential side effects.

Scientific Research Applications

N-[1-[(benzylamino)carbonyl]-2-(5-phenyl-2-furyl)vinyl]benzamide has been studied extensively for its potential applications in various scientific research fields. One of the major areas of research involves its use as a fluorescent probe for the detection of zinc ions in biological systems. N-[1-[(benzylamino)carbonyl]-2-(5-phenyl-2-furyl)vinyl]benzamide has been shown to have a high affinity for zinc ions and can be used to monitor zinc ion concentrations in living cells.
Another area of research involves the use of N-[1-[(benzylamino)carbonyl]-2-(5-phenyl-2-furyl)vinyl]benzamide as a potential anticancer agent. Studies have shown that N-[1-[(benzylamino)carbonyl]-2-(5-phenyl-2-furyl)vinyl]benzamide can induce apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, N-[1-[(benzylamino)carbonyl]-2-(5-phenyl-2-furyl)vinyl]benzamide has been shown to inhibit the growth of several cancer cell lines, including breast cancer and lung cancer.

properties

IUPAC Name

N-[(E)-3-(benzylamino)-3-oxo-1-(5-phenylfuran-2-yl)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O3/c30-26(22-14-8-3-9-15-22)29-24(27(31)28-19-20-10-4-1-5-11-20)18-23-16-17-25(32-23)21-12-6-2-7-13-21/h1-18H,19H2,(H,28,31)(H,29,30)/b24-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEKZGHHUVQIDX-HKOYGPOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3)/NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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